4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide
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Overview
Description
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to the pyrazole ring, along with an oxobutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 5-methyl-2-phenylpyrazole can be formed by reacting phenylhydrazine with acetylacetone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oxobutanamide Moiety: The final step involves the reaction of the chlorinated pyrazole derivative with an appropriate amide precursor, such as 3-oxobutanamide, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The oxobutanamide moiety can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with new functional groups.
Oxidation Reactions: Formation of oxides or hydroxylated derivatives.
Reduction Reactions: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulation of Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide: can be compared with other pyrazole derivatives, such as:
Uniqueness
- The presence of the chloro group, methyl group, and phenyl group in the pyrazole ring, along with the oxobutanamide moiety, imparts unique chemical and biological properties to this compound. These structural features contribute to its distinct reactivity and potential applications in various fields.
Properties
IUPAC Name |
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-10-7-13(16-14(20)8-12(19)9-15)18(17-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSPEMHGFQDVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC(=O)CCl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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